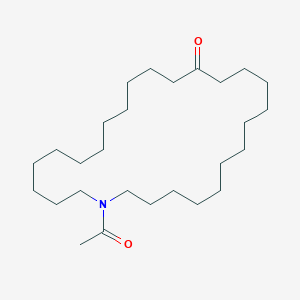

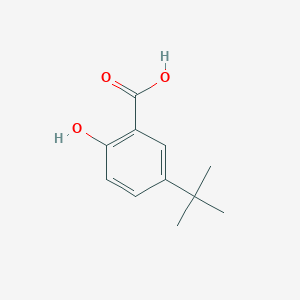

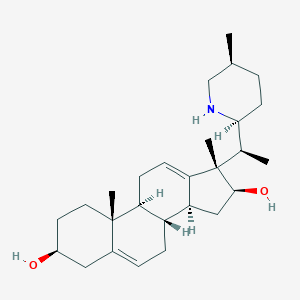

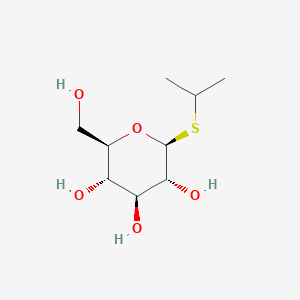

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol

Descripción general

Descripción

Isopropyl 1-thio-beta-D-glucopyranoside is a S-glycosyl compound.

Aplicaciones Científicas De Investigación

Inducer of β-galactosidase

Isopropyl β-D-thioglucopyranoside is a well-known inducer of β-galactosidase . It is used to amplify the expression of recombinant proteins, making it a valuable tool in molecular biology research .

Protein Expression Research

This compound plays a significant role in protein expression research . It is used in the study of enzyme deficiencies and protein expression irregularities .

Proteomics Research

Isopropyl β-D-thioglucopyranoside is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Biomedicine Industry

The biomedicine industry widely embraces this compound due to its multipurpose properties . It is used in the development of treatments for various ailments .

Biochemical Research

Isopropyl β-D-thioglucopyranoside is used in biochemical research . It is used in the study of biochemical processes and pathways .

Pharmaceutical Research

This compound has extensive applications within pharmaceutical research . It is used in the development of new drugs and therapies .

Mecanismo De Acción

Target of Action

Isopropyl β-D-thioglucopyranoside (IPTG) primarily targets the Lac operon in Escherichia coli (E. coli) . The Lac operon is a set of genes responsible for the transport and metabolism of lactose in E. coli and some other enteric bacteria .

Mode of Action

IPTG acts as an inducer of the Lac operon . It binds to the Lac repressor , a protein that normally inhibits the operon’s function . This binding changes the repressor’s shape, preventing it from binding to the operon and thus allowing the operon to function .

Biochemical Pathways

The primary biochemical pathway affected by IPTG is the Lac operon pathway . When IPTG induces the Lac operon, it leads to the production of three proteins: β-galactosidase, permease, and transacetylase . These proteins enable the bacteria to uptake and metabolize lactose .

Pharmacokinetics

It is known that iptg is a non-metabolizable molecule This allows it to continuously induce the Lac operon as long as it is present in the environment .

Result of Action

The result of IPTG’s action is the induction of the Lac operon , leading to the production of proteins that allow for the uptake and metabolism of lactose . This can be particularly useful in research settings, where IPTG is often used to induce the expression of other, recombinant genes that have been inserted into the Lac operon .

Action Environment

The efficacy and stability of IPTG can be influenced by various environmental factors. For instance, the concentration of IPTG in the environment will affect the level of Lac operon induction . Additionally, the presence of other sugars, such as glucose, can affect the operon’s activity. In an environment with both glucose and lactose (or IPTG), the bacteria will preferentially use glucose, a phenomenon known as catabolite repression .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

19165-11-8 | |

| Record name | 19165-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of isopropyl-β-D-thioglucopyranoside (IPTG) in molecular biology research?

A1: Isopropyl-β-D-thioglucopyranoside acts as a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli, effectively initiating the expression of genes under the control of the lac promoter. [, , ] This makes IPTG an invaluable tool for producing recombinant proteins in bacterial expression systems.

Q2: How does the structure of isopropyl-β-D-thioglucopyranoside (IPTG) contribute to its function as a lac operon inducer?

A2: The structure of isopropyl-β-D-thioglucopyranoside resembles that of allolactose, allowing it to bind to the lac repressor protein. This binding prevents the repressor from attaching to the lac operator region on the DNA, effectively inducing the transcription of genes within the lac operon. []

Q3: Are there optimal conditions for utilizing isopropyl-β-D-thioglucopyranoside (IPTG) in protein expression experiments?

A3: Research indicates that the optimal expression conditions for enzymes involved in specific metabolic pathways, like the production of sepiapterin or GDP-mannose, can be influenced by both temperature and IPTG concentration. For instance, optimal expression was achieved at 30°C and 0.1 mM IPTG for sepiapterin production [] and at 25°C and 0.1 mM IPTG for GDP-mannose production. [] These findings highlight the importance of optimizing expression conditions for each specific system.

Q4: Beyond protein expression, does isopropyl-β-D-thioglucopyranoside (IPTG) have other applications in scientific research?

A4: Yes, researchers have utilized terahertz (THz) spectroscopy to study the vibrational modes of isopropyl-β-D-thioglucopyranoside and other carbohydrate derivatives. [] This technique provides insights into the unique spectral signatures of these molecules, potentially aiding in their identification and characterization in complex biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.